molecular formula C8H10BrNO B2370862 1-(6-Bromopyridin-3-yl)propan-1-ol CAS No. 1194020-08-0

1-(6-Bromopyridin-3-yl)propan-1-ol

Cat. No.: B2370862
CAS No.: 1194020-08-0
M. Wt: 216.078
InChI Key: HRCGHWKWZMLTCB-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrNO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

1-(6-Bromopyridin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

It is often used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(6-Bromopyridin-3-yl)propan-1-ol is currently unavailable . These properties are crucial in determining the bioavailability of a compound.

Result of Action

As an intermediate in organic synthesis and pharmaceutical production , its effects would largely depend on the final compounds it helps produce.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Bromopyridin-3-yl)propan-1-ol can be synthesized through several synthetic routes. One common method involves the bromination of 3-pyridinol followed by a Grignard reaction with propanal. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) and a Grignard reagent like ethylmagnesium bromide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopyridin-2-yl)propan-1-one
  • 1-(6-Chloropyridin-3-yl)propan-1-ol
  • 1-(6-Fluoropyridin-3-yl)propan-1-ol

Uniqueness

1-(6-Bromopyridin-3-yl)propan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCGHWKWZMLTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a chilled (ice bath) solution of 6-bromo-pyridine-3-carbaldehyde (15.0 g, 80.64 mmol) in a 1:1 mixture of ether:toluene (400 mL) was added a 2 M solution of ethylmagnesium chloride (40.0 mL, 80.0 mmol) in THF over a 15 minute period. The reaction was monitored by TLC (ethyl acetate-hexanes 3:7). After 4 hours, the mixture was diluted with saturated aqueous ammonium chloride (300 mL) and the organic phase separated. The aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (2×50 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was passed through a pad of silica gel eluting with dichloromethane-hexanes (0-100%). The material from the pad was purified by silica gel chromatography eluting with ethyl acetate-hexanes (2:98, then 4:96, then 6:94, then 8:92, then 1:9, then 12:88, then 15:85) to afford 1-(6-bromo-pyridin-3-yl)-propan-1-ol as a clear oil.
Quantity
15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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400 mL
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reactant
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Name
solution
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40 mL
Type
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Reaction Step Three
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Name
ethyl acetate-hexanes
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300 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a chilled (0° C.) solution of 6-bromopyridine-3-carboxaldehyde (15.0 g, 80.6 mmol) in a 1:1 mixture of ether-toluene (400 mL) is added a 2 M solution of ethylmagnesium chloride (40.0 mL, 80.0 mmol) in THF over a 15 minute period. After 4 hours, the mixture is diluted with saturated aqueous ammonium chloride (300 mL) and the organic layer is separated. The aqueous layer is extracted with EtOAc (2×100 mL). The combined organic layers are washed with brine (2×50 mL), dried over magnesium sulfate, filtered and concentrated. The crude material is passed through a pad of silica gel eluting with dichloromethane-hexanes (0-100%). The material from the pad is purified by silica gel chromatography eluting with EtOAc-hexanes (2:98, then 4:96, then 6:94, then 8:92, then 1:9, then 12:88, then 15:85) to afford 1-(6-bromopyridin-3-yl)-propan-1-ol as an oil.
Quantity
15 g
Type
reactant
Reaction Step One
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Name
ether-toluene
Quantity
400 mL
Type
reactant
Reaction Step Two
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solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a chilled (0° C.) solution of 6-bromo-pyridine-3-carboxaldehyde (15.0 g, 80.6 mmol) in a 1:1 mixture of ether-toluene (400 mL) was added a 2 M solution of ethyl magnesium chloride (40.0 mL, 80.0 mmol) in THF over a 15 minute period. The solution was stirred for 4 hours, and a more polar product was observed by TLC (ethyl acetate-hexanes 3:7). The mixture was diluted with saturated aqueous ammonium chloride (300 mL) and the organic phase separated. The aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (2×50 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was passed through a pad of silica gel eluting 0-100% dichloromethane in hexanes. The material from the pad was purified by silica gel chromatography eluting with a gradient of 2-15% ethyl acetate in hexanes to afford 1-(6-bromo-pyridin-3-yl)-propan-1-ol.
Quantity
15 g
Type
reactant
Reaction Step One
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Name
ether-toluene
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step Three
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40 mL
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reactant
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Three
[Compound]
Name
ethyl acetate-hexanes
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300 mL
Type
solvent
Reaction Step Five

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